5-chloro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-methoxybenzamide
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Overview
Description
5-chloro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-methoxybenzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
The synthesis of 5-chloro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-methoxybenzamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Pyridine Ring: This step involves the construction of the pyridine ring, which can be achieved through various methods such as cyclization reactions.
Introduction of the Hydroxy Group: The hydroxy group is introduced through hydroxylation reactions, often using oxidizing agents.
Attachment of the Benzamide Core: The benzamide core is attached through amide bond formation, typically using coupling reagents like EDCI or DCC.
Chlorination and Methoxylation:
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5-chloro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., NH3).
Scientific Research Applications
5-chloro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 5-chloro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-methoxybenzamide include:
5-chloro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-ethoxybenzamide: Similar structure with an ethoxy group instead of a methoxy group.
5-chloro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-methylbenzamide: Similar structure with a methyl group instead of a methoxy group.
5-chloro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-fluorobenzamide: Similar structure with a fluorine atom instead of a methoxy group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their functional groups.
Properties
IUPAC Name |
5-chloro-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c1-23-14-6-5-11(17)8-13(14)16(22)18-9-12(20)10-19-7-3-2-4-15(19)21/h2-8,12,20H,9-10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMECEBXLULIEIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC(CN2C=CC=CC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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